Isocyanatocarbonyl chloride
Overview
Description
Isocyanatocarbonyl chloride is an organic compound characterized by the presence of both isocyanate (R−N=C=O) and carbonyl chloride (COCl) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanatocarbonyl chloride can be synthesized through several methods:
Phosgenation of Amines: The most common method involves the reaction of primary amines with phosgene (COCl₂).
Oxalyl Chloride Method: A safer laboratory variation involves using oxalyl chloride instead of phosgene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures are required to handle and store the reagents .
Chemical Reactions Analysis
Types of Reactions: Isocyanatocarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water.
Addition Reactions: Can add to alkenes and alkynes, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Alcohols and Amines: Reacts readily with these nucleophiles under mild conditions to form urethanes and ureas, respectively.
Catalysts: Palladium catalysts are often used in reactions involving nitro- and nitrosoarenes to form aryl isocyanates.
Major Products:
Urethanes: Formed from reactions with alcohols.
Scientific Research Applications
Isocyanatocarbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology and Medicine: Employed in the development of pharmaceuticals and agrochemicals due to its reactivity and ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of isocyanatocarbonyl chloride involves its high reactivity towards nucleophiles. The compound’s electrophilic carbon atoms in the isocyanate and carbonyl chloride groups readily react with nucleophiles, forming stable products such as urethanes and ureas . This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Isocyanatocarbonyl chloride is unique due to the presence of both isocyanate and carbonyl chloride functional groups. Similar compounds include:
Phenyl Isocyanate: Contains only the isocyanate group and is less reactive compared to this compound.
Acyl Chlorides: Such as acetyl chloride, which contains only the carbonyl chloride group and lacks the reactivity of the isocyanate group.
Uniqueness: The combination of isocyanate and carbonyl chloride groups in a single molecule makes this compound highly versatile and reactive, suitable for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
N-(oxomethylidene)carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClNO2/c3-2(6)4-1-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUFMFZDHLELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182087 | |
Record name | Isocyanatocarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-96-1 | |
Record name | Carbonisocyanatidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27738-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocyanatocarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanatocarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanatocarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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